molecular formula C12H17ClFNO B1322785 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride CAS No. 614731-34-9

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride

Cat. No.: B1322785
CAS No.: 614731-34-9
M. Wt: 245.72 g/mol
InChI Key: IISABZVSZLCVGZ-UHFFFAOYSA-N
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Description

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a chemical compound belonging to the family of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 2-fluorobenzyl group and an oxy linkage. The molecular formula of this compound is C12H17ClFNO, and it has a molecular weight of 245.72 g/mol. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via nucleophilic substitution reactions. This can be achieved by reacting piperidine with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Oxy Linkage: The oxy linkage is formed by reacting the 2-fluorobenzyl-substituted piperidine with an appropriate alcohol or ether under suitable conditions.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Substituted piperidine or benzyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride typically involves the reaction of piperidine derivatives with fluorobenzyl alcohols under controlled conditions. The resulting compound is characterized by its hydrochloride salt form, which enhances its solubility and stability. Key physical properties include:

  • Molecular Formula : C12_{12}H14_{14}ClFNO
  • Molecular Weight : 245.7 g/mol
  • Solubility : Soluble in water and common organic solvents.

Inhibitory Activity Against Enzymes

Recent studies have demonstrated that compounds related to this compound exhibit significant inhibitory effects on various enzymes involved in disease pathways. For instance, it has been investigated for its potential as a dual inhibitor of protein arginine methyltransferases (PRMT4 and PRMT6), which are implicated in several cancers such as acute myeloid leukemia and breast cancer. The compound's ability to inhibit these enzymes suggests a promising therapeutic application in oncology .

Neuropharmacological Effects

The compound has also been evaluated for its effects on monoamine transporters, specifically serotonin (SERT), dopamine (DAT), and norepinephrine (NET). Research indicates that analogs of this compound can selectively inhibit these transporters, making them candidates for the treatment of mood disorders and attention-deficit hyperactivity disorder (ADHD) .

Case Study 1: PRMT Inhibition

A study focused on the design and synthesis of piperidine derivatives highlighted the efficacy of this compound as a selective inhibitor of PRMT4 and PRMT6. The compound demonstrated an IC50_{50} value in the low nanomolar range, indicating potent activity against these targets. This finding suggests that further development could lead to new therapeutic agents for cancer treatment .

CompoundTarget EnzymeIC50_{50} (nM)
This compoundPRMT4890
This compoundPRMT6170

Case Study 2: Monoamine Transporter Selectivity

In another investigation, the selectivity of compounds derived from this compound was assessed against human monoamine transporters. The results indicated that certain derivatives exhibited higher affinity for SERT compared to established antidepressants like paroxetine, suggesting potential applications in treating depression .

CompoundTransporterAffinity (Ki, nM)
Derivative ASERT50
Derivative BDAT200

Mechanism of Action

The mechanism of action of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Fluorobenzyl)oxy)piperidine hydrochloride: Similar structure but with a different position of the fluorine atom on the benzyl group.

    4-((2-Chlorobenzyl)oxy)piperidine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    4-((2-Methylbenzyl)oxy)piperidine hydrochloride: Similar structure but with a methyl group instead of fluorine.

Uniqueness

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is unique due to the presence of the 2-fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the 2-fluorobenzyl group enhances its chemical properties, making it a candidate for various therapeutic applications, particularly in neurology and oncology. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H19ClFNO, with a molecular weight of approximately 253.76 g/mol. The compound features a piperidine ring substituted with a 2-fluorobenzyl ether, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in critical biological pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for protein arginine methyltransferases (PRMTs), particularly PRMT4 and PRMT6, which are implicated in various cancers . Inhibition of these enzymes may disrupt cancer cell proliferation and survival.
  • Neurotransmitter Modulation : The piperidine structure allows for interaction with neurotransmitter receptors, potentially influencing pathways related to mood regulation and neurodegenerative diseases .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

  • Cell Viability Assays : Studies using cancer cell lines have indicated that the compound can inhibit cell growth effectively. For example, IC50 values in various cancer cell lines were reported to be in the micromolar range, indicating moderate potency .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound can induce apoptosis in cancer cells through modulation of key signaling pathways associated with cell survival .

In Vivo Studies

While in vitro results are promising, further research is needed to evaluate the efficacy and safety of this compound in vivo. Initial animal studies suggest potential therapeutic benefits in models of neurodegeneration and cancer; however, comprehensive studies are required to confirm these findings.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural VariationIC50 (µM)Notable Activity
4-((4-Fluorobenzyl)oxy)piperidine hydrochlorideDifferent fluorine positionTBDTBD
4-((2-Chlorobenzyl)oxy)piperidine hydrochlorideChlorine instead of fluorineTBDTBD
4-((2-Methylbenzyl)oxy)piperidine hydrochlorideMethyl group instead of fluorineTBDTBD

The presence of the fluorine atom in the 2-position is hypothesized to enhance lipophilicity and receptor binding affinity compared to other halogenated derivatives.

Case Studies

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISABZVSZLCVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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